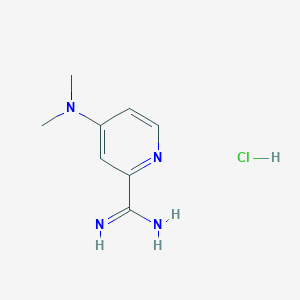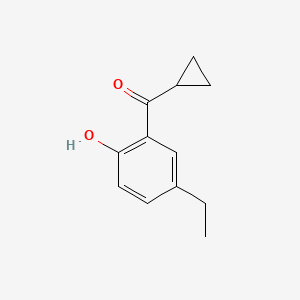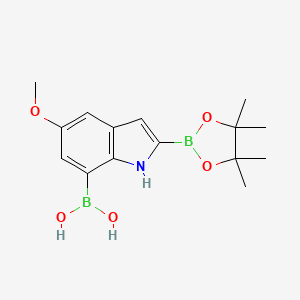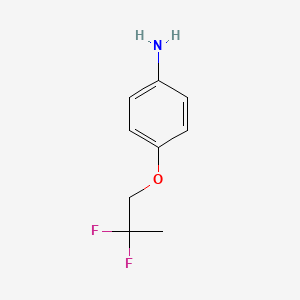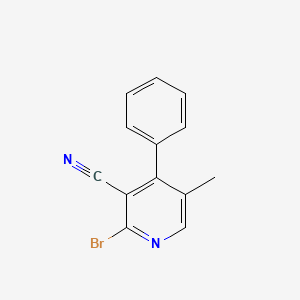
2-Bromo-5-methyl-4-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9BrN2. It is a derivative of nicotinonitrile, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-phenylnicotinonitrile typically involves the bromination of 5-methyl-4-phenylnicotinonitrile. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method can include the use of non-polar solvents and catalysts to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives .
Applications De Recherche Scientifique
2-Bromo-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-phenylnicotinonitrile
- 5-Methyl-4-phenylnicotinonitrile
- 2-Bromo-5-methylpyridine
Comparison: Compared to its analogs, 2-Bromo-5-methyl-4-phenylnicotinonitrile is unique due to the combined presence of the bromine, methyl, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
65996-21-6 |
|---|---|
Formule moléculaire |
C13H9BrN2 |
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-bromo-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9BrN2/c1-9-8-16-13(14)11(7-15)12(9)10-5-3-2-4-6-10/h2-6,8H,1H3 |
Clé InChI |
FIQSIKMZGGEQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C2=CC=CC=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


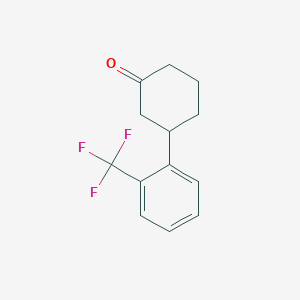

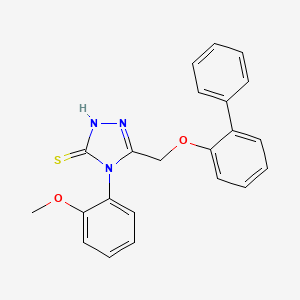
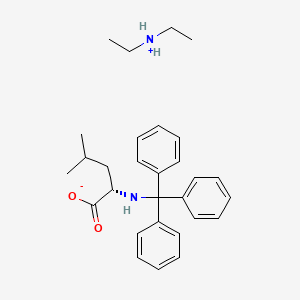
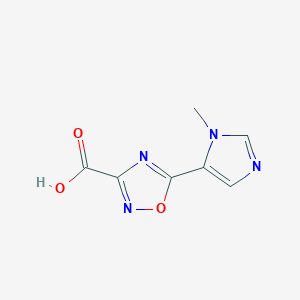
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
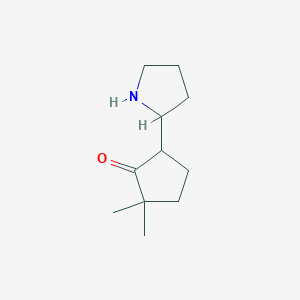
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)
